
4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)aniline is an organic compound that features a sulfonyl group attached to an aniline moiety. This compound is notable for its incorporation of both chloro and trifluoromethyl substituents, which can significantly influence its chemical properties and reactivity. It is used in various scientific research applications due to its unique structural characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)aniline typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis, such as temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions
4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding amines .
科学的研究の応用
4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)aniline involves its interaction with specific molecular targets. For instance, its analgesic effects are believed to be mediated through the inhibition of certain enzymes or receptors involved in pain signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Chloro-3-(trifluoromethyl)aniline: Shares the chloro and trifluoromethyl substituents but lacks the sulfonyl group.
4-(Trifluoromethyl)phenol: Contains the trifluoromethyl group but differs in the functional groups attached to the aromatic ring.
Uniqueness
The presence of both chloro and trifluoromethyl groups, along with the sulfonyl group, makes 4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)aniline unique.
特性
分子式 |
C13H9ClF3NO2S |
|---|---|
分子量 |
335.73 g/mol |
IUPAC名 |
4-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylaniline |
InChI |
InChI=1S/C13H9ClF3NO2S/c14-12-6-5-10(7-11(12)13(15,16)17)21(19,20)9-3-1-8(18)2-4-9/h1-7H,18H2 |
InChIキー |
LADGTIIIXLYISM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


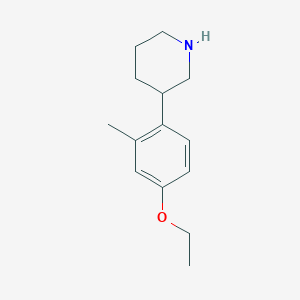

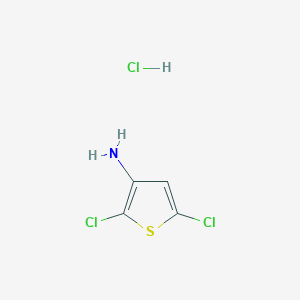




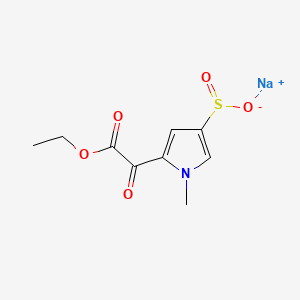
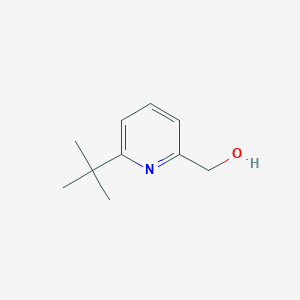
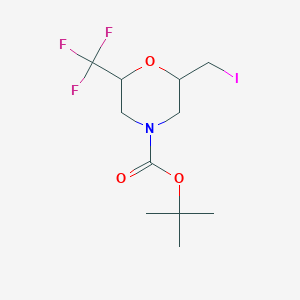
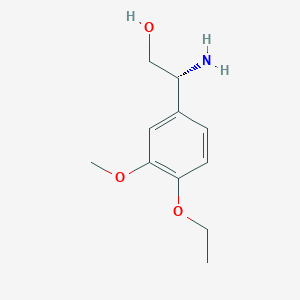


![2-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B13582908.png)
